N-benzyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-benzyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a benzyl group, a dimethoxyphenyl group, and a pyrrolidine ring with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam or an amino acid derivative.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride or benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using 2,4-dimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and a carboxylic acid derivative such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-benzyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride
- N-benzyl-1-(2,4-dimethoxyphenyl)ethanamine
Uniqueness
N-benzyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the pyrrolidine ring and the carboxamide functional group, which confer distinct chemical and biological properties compared to other similar compounds. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H22N2O4 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-benzyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H22N2O4/c1-25-16-8-9-17(18(11-16)26-2)22-13-15(10-19(22)23)20(24)21-12-14-6-4-3-5-7-14/h3-9,11,15H,10,12-13H2,1-2H3,(H,21,24) |
InChI Key |
TUZRAYBBSWRUNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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